molecular formula C7H14O2 B12947354 (R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

(R)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol

Cat. No.: B12947354
M. Wt: 130.18 g/mol
InChI Key: XJBHWDKRZXYEDL-SSDOTTSWSA-N
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Description

®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is a chiral alcohol compound that features a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydropyran and ethylene oxide.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification methods can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

The compound may be used in biological studies to investigate its effects on various biological systems. Its structural properties can influence its interaction with biological molecules.

Medicine

In medicine, ®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol may be explored for its potential therapeutic applications. Its unique structure could make it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which ®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.

    2-(Tetrahydro-2H-pyran-2-yl)ethanol: A similar compound without the chiral center.

    2-(Tetrahydro-2H-pyran-2-yl)ethanamine: A related compound with an amine group instead of a hydroxyl group.

Uniqueness

®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is unique due to its chiral nature and the presence of the tetrahydropyran ring

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-[(2R)-oxan-2-yl]ethanol

InChI

InChI=1S/C7H14O2/c8-5-4-7-3-1-2-6-9-7/h7-8H,1-6H2/t7-/m1/s1

InChI Key

XJBHWDKRZXYEDL-SSDOTTSWSA-N

Isomeric SMILES

C1CCO[C@H](C1)CCO

Canonical SMILES

C1CCOC(C1)CCO

Origin of Product

United States

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